1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a thienoisoquinoline core
Preparation Methods
The synthesis of 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thienoisoquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and thiophene derivatives.
Functionalization: Introduction of the amino group and the ethoxyphenyl group can be carried out using standard organic reactions such as nucleophilic substitution and amination.
Final assembly: The carboxamide group is introduced in the final step, often through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share a similar core structure and have been extensively studied for their biological activities.
Thienoisoquinoline derivatives: These compounds also share the thienoisoquinoline core and have similar applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H23N3O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2S/c1-3-26-14-10-8-13(9-11-14)24-20(25)19-18(22)17-16-7-5-4-6-15(16)12(2)23-21(17)27-19/h8-11H,3-7,22H2,1-2H3,(H,24,25) |
InChI Key |
KBDPJEXZXVWUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C4CCCCC4=C(N=C3S2)C)N |
Origin of Product |
United States |
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